1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve high-quality products suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound’s halogenated structure makes it a useful probe in biological studies, particularly in understanding the interactions of halogenated compounds with biological systems.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene: Similar in structure but with a single fluorine atom instead of the trifluoromethylthio group.
Uniqueness
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s lipophilicity, stability, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C8H3Cl2F5OS |
---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H |
InChI Key |
SLGGNESWVYEZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.